(E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a bromine atom attached to a phenyl ring and an ethenyl group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine typically involves the condensation reaction between 2-bromoaniline and 2-ethenylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can ensure the consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- (E)-1-(2-chlorophenyl)-N-(2-ethenylphenyl)methanimine
- (E)-1-(2-fluorophenyl)-N-(2-ethenylphenyl)methanimine
- (E)-1-(2-iodophenyl)-N-(2-ethenylphenyl)methanimine
Comparison:
- Uniqueness: The presence of the bromine atom in (E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and potential applications.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, but less reactive than iodine. This makes this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H12BrN |
---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine |
InChI |
InChI=1S/C15H12BrN/c1-2-12-7-4-6-10-15(12)17-11-13-8-3-5-9-14(13)16/h2-11H,1H2 |
InChI Key |
FNTZPNSOOAHHPV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1N=CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.